![molecular formula C17H31N3O2 B5632731 (3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol
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Overview
Description
The compound belongs to a class of chemical entities that exhibit a complex molecular architecture involving piperidinol, pyrazole, and methoxyethyl functional groups. These structural motifs are often found in molecules investigated for their potential pharmacological activities, including interactions with various biological targets.
Synthesis Analysis
The synthesis of related complex molecules typically involves multi-step organic reactions, starting from simpler precursors. For instance, Kumar et al. (2004) describe the synthesis of a complex molecule with a pyrazole moiety, indicating a process involving steps like nucleophilic aromatic substitution and subsequent functional group modifications (Kumar et al., 2004). These methods may offer insights into possible synthetic routes for our target compound, focusing on regioselectivity and yield optimization.
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the target molecule can be elucidated using X-ray crystallography, as demonstrated by Kumarasinghe et al. (2009) (Kumarasinghe et al., 2009). These studies reveal the conformational preferences and geometric parameters crucial for understanding the molecule's interaction with its environment or biological targets.
Chemical Reactions and Properties
Chemical reactions involving the pyrazole and piperidine moieties are central to modifying the compound's functional groups, thereby altering its chemical properties. Research by Jao et al. (1996) on addition-rearrangement reactions with pyrans indicates the type of chemical transformations that could be applied to similar compounds (Jao et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental studies. For instance, the work by Naveen et al. (2015) on a related compound provides insights into its crystalline structure and intermolecular interactions, which are critical for understanding the compound's physical properties (Naveen et al., 2015).
properties
IUPAC Name |
(3R,4R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-14-13-19(10-6-17(14,21)7-11-22-4)8-5-9-20-16(3)12-15(2)18-20/h12,14,21H,5-11,13H2,1-4H3/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQZOBEJJFHSD-RHSMWYFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol |
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